Cas no 850930-79-9 (2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide)

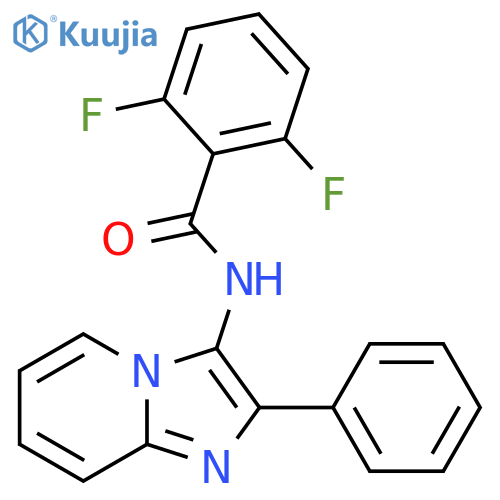

850930-79-9 structure

商品名:2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide

2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide 化学的及び物理的性質

名前と識別子

-

- 2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide

- MFCD04460011

- 850930-79-9

- F0589-0449

- AKOS001754263

- 2,6-difluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- 2,6-DIFLUORO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE

-

- インチ: 1S/C20H13F2N3O/c21-14-9-6-10-15(22)17(14)20(26)24-19-18(13-7-2-1-3-8-13)23-16-11-4-5-12-25(16)19/h1-12H,(H,24,26)

- InChIKey: CRGTWLUQGXXSAG-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=C(C=1C(NC1=C(C2C=CC=CC=2)N=C2C=CC=CN12)=O)F

計算された属性

- せいみつぶんしりょう: 349.10266837g/mol

- どういたいしつりょう: 349.10266837g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 489

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 46.4Ų

2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0589-0449-25mg |

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |

850930-79-9 | 90%+ | 25mg |

$109.0 | 2023-05-18 | |

| Life Chemicals | F0589-0449-5μmol |

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |

850930-79-9 | 90%+ | 5μl |

$63.0 | 2023-05-18 | |

| Life Chemicals | F0589-0449-10mg |

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |

850930-79-9 | 90%+ | 10mg |

$79.0 | 2023-05-18 | |

| Life Chemicals | F0589-0449-20μmol |

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |

850930-79-9 | 90%+ | 20μl |

$79.0 | 2023-05-18 | |

| Life Chemicals | F0589-0449-20mg |

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |

850930-79-9 | 90%+ | 20mg |

$99.0 | 2023-05-18 | |

| Life Chemicals | F0589-0449-30mg |

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |

850930-79-9 | 90%+ | 30mg |

$119.0 | 2023-05-18 | |

| Life Chemicals | F0589-0449-1mg |

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |

850930-79-9 | 90%+ | 1mg |

$54.0 | 2023-05-18 | |

| Life Chemicals | F0589-0449-10μmol |

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |

850930-79-9 | 90%+ | 10μl |

$69.0 | 2023-05-18 | |

| Life Chemicals | F0589-0449-2mg |

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |

850930-79-9 | 90%+ | 2mg |

$59.0 | 2023-05-18 | |

| Life Chemicals | F0589-0449-4mg |

2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |

850930-79-9 | 90%+ | 4mg |

$66.0 | 2023-05-18 |

2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

850930-79-9 (2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量